

A Comparative Guide to the Spectroscopic Data of Pyran-2-one Analogs

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Compound of Interest

Compound Name: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for a selection of pyran-2-one analogs, valuable scaffolds in medicinal chemistry and natural product synthesis. The presented data, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for the identification, characterization, and structural elucidation of these important heterocyclic compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several pyran-2-one analogs. Direct comparison of these values can aid in the identification of substitution patterns and structural features.

Table 1: ^1H NMR Spectroscopic Data of Pyran-2-one Analogs (CDCl_3)

Compound	δ (ppm), Multiplicity, J (Hz)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)	17.1 (s, 1H, OH), 5.95 (s, 1H, H-5), 2.6 (s, 3H, COCH ₃), 2.25 (s, 3H, C ₆ -CH ₃)
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)	11.3 (br s, 1H, OH), 5.8 (d, J=1.8 Hz, 1H, H-5), 5.4 (d, J=1.8 Hz, 1H, H-3), 2.2 (s, 3H, CH ₃)
6-Phenyl-2H-pyran-2-one	7.7-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 7.4 (dd, J=9.5, 6.5 Hz, 1H, H-4), 6.7 (d, J=9.5 Hz, 1H, H-3), 6.4 (d, J=6.5 Hz, 1H, H-5)

Table 2: ^{13}C NMR Spectroscopic Data of Pyran-2-one Analogs (CDCl_3)

Compound	δ (ppm)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)[1]	202.1, 181.5, 167.5, 163.2, 101.1, 99.8, 29.5, 20.1
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)	170.1, 165.2, 163.8, 99.2, 89.5, 20.2
6-Phenyl-2H-pyran-2-one	162.5, 160.1, 144.2, 131.5, 130.8, 129.1, 125.8, 117.2, 107.9

Table 3: Infrared (IR) Spectroscopic Data of Pyran-2-one Analogs (cm^{-1})

Compound	$\nu(\text{C=O})$ Lactone	$\nu(\text{C=C})$	Other Key Bands
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)	1720	1640, 1560	3000-2800 (C-H), 1260 (C-O)
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) [2]	1710	1645, 1565	3100-2600 (br, O-H), 1250 (C-O)
6-Phenyl-2H-pyran-2-one	1725	1630, 1550	3060 (Ar C-H), 1240 (C-O)

Table 4: Mass Spectrometry (MS) Data of Pyran-2-one Analogs

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)	168	126, 98, 85, 43
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) [3] [4] [5]	126	98, 84, 69, 55, 43
6-methyl-5,6-dihydro-2H-pyran-2-one [6]	112	97, 84, 69, 55, 43
6-propyl-5,6-dihydro-2H-pyran-2-one [6]	140	97, 84, 69, 55, 43
6-pentyl-2H-pyran-2-one [6]	166	97, 83, 68
6-nonyl-2H-pyran-2-one [6]	222	97, 83, 68
Tetrahydro-6,6-dimethyl-2H-pyran-2-one [7]	128	113, 84, 70, 56, 43

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols serve as a guide for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the pyran-2-one analog was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
- **^1H NMR Acquisition:** Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added.
- **^{13}C NMR Acquisition:** Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added with proton decoupling.
- **Data Processing:** The raw data were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS ($\delta=0.00$).

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid Samples):** A small amount of the solid pyran-2-one analog was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Spectra were collected in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

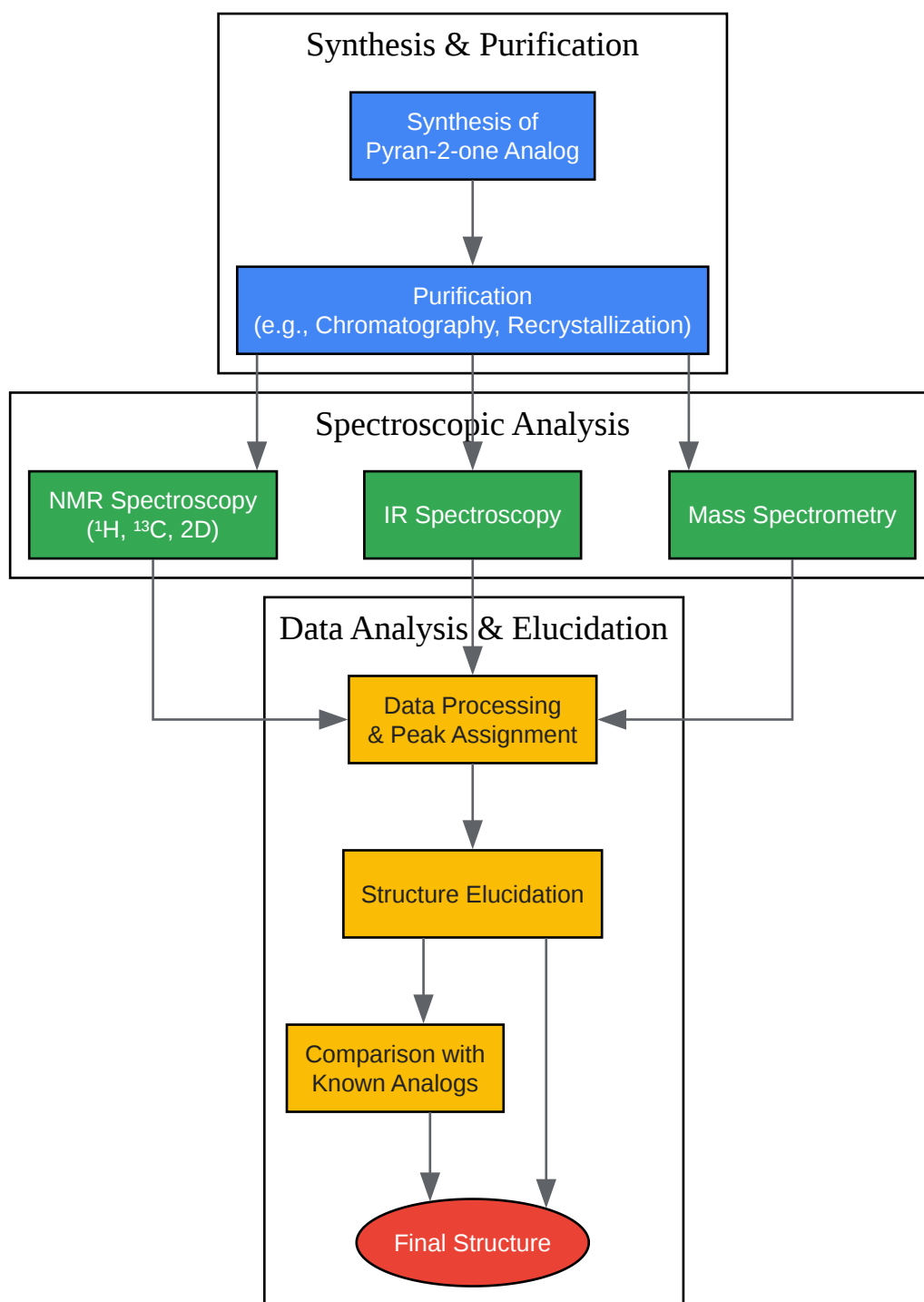
- Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.^[8] For electrospray ionization (ESI), the solution was further diluted to approximately 10 $\mu\text{g/mL}$.^[8]
- Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) or an electrospray ionization (ESI) source.
- EI-MS Acquisition: For EI, the sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV.
- ESI-MS Acquisition: For ESI, the sample solution was introduced into the ion source via a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$. The capillary voltage was typically set between 3.5 and 4.5 kV.
- Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were determined. The fragmentation patterns of pyran-2-ones are influenced by the substituents on the ring.^{[9][10]}

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel pyran-2-one analog.



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Caption: Workflow for Spectroscopic Analysis of Pyran-2-one Analogs.

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